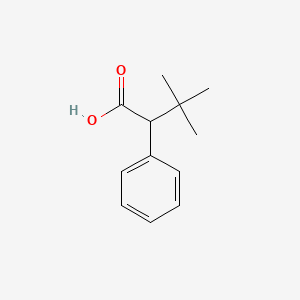
3,3-Dimethyl-2-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethyl-2-phenylbutanoic acid” is a chemical compound with the linear formula C12H16O2 . It is also known by other names such as 2-phenyl-3-methylbutane .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, carboxylic acids like this can generally be prepared using a variety of reactions. These include the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles, and the carboxylation of Grignard reagents .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16O2 . The InChI code is 1S/C12H16O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 192.25400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results .
Wissenschaftliche Forschungsanwendungen
Quantum Computational and Spectroscopic Studies
3,3-Dimethyl-2-phenylbutanoic acid and its derivatives have been extensively studied through quantum computational and spectroscopic methods. For instance, Raajaraman et al. (2019) conducted density functional theory (DFT) calculations and experimental studies like FT-IR, FT-Raman, and UV–Visible spectra on 2-phenylbutanoic acid derivatives to analyze their molecular geometry, vibrational frequencies, and nonlinear optical (NLO) properties. Molecular docking methods were also employed to identify potential drug candidates among these molecules (Raajaraman, Sheela, & Muthu, 2019).
Antineoplastic Properties
The synthesis and evaluation of antineoplastic properties of certain derivatives of this compound have also been a focus. Markosyan et al. (2014) synthesized compounds from ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate and studied their antineoplastic properties (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Synthesis for HIV Protease Inhibitors
The compound's role as a building block for peptide-mimetic HIV protease inhibitors has been explored. Ikunaka, Matsumoto, and Nishimoto (2002) developed scalable syntheses for certain chiral building blocks, including derivatives of this compound, useful in assembling potent HIV protease inhibitors (Ikunaka, Matsumoto, & Nishimoto, 2002).
Molecular Docking and Experimental Studies
Charanya, Sampathkrishnan, and Balamurugan (2020) combined experimental and theoretical studies on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid, a derivative of this compound. They also computed its non-linear optical properties and supported its anticonvulsant activity through molecular docking studies (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Spectroscopic Analysis of Zwitterionic Forms
Yalagi (2022) studied the vibrational spectra of 3-Aminobutanoic acid, analogous to this compound, in its zwitterionic form, providing insights into the zwitterionic structures and vibrational characteristics (Yalagi, 2022).
Safety and Hazards
The safety information for “3,3-Dimethyl-2-phenylbutanoic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include measures to prevent exposure and instructions for response in case of exposure .
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOGRNTZCLFPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13490-70-5 |
Source


|
| Record name | 3,3-dimethyl-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)
![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)
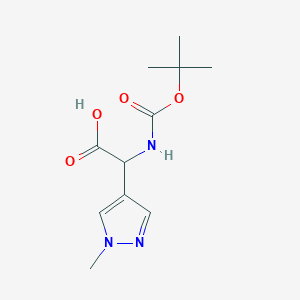

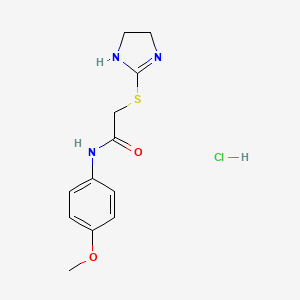


![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide](/img/structure/B2457055.png)
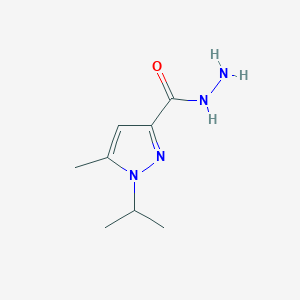
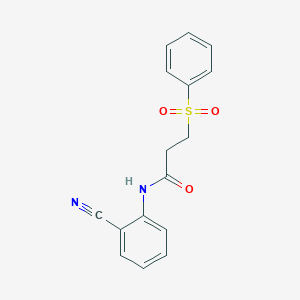

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)


